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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B12687330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,5-Di-tert-butylhydroquinone (DTBHQ), a widely used antioxidant and stabilizer. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of

a compound. Below are the ¹H and ¹³C NMR data for 2,5-Di-tert-butylhydroquinone.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 2,5-Di-tert-butylhydroquinone
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.36 Singlet 2H Hydroxyl (-OH)

~6.60 Singlet 2H Aromatic (C-H)

~1.29 Singlet 18H tert-butyl (-C(CH₃)₃)

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Di-tert-butylhydroquinone

Chemical Shift (ppm) Assignment

~145.4 C-OH

~136.2 C-C(CH₃)₃

~111.5 C-H

~34.1 -C(CH₃)₃

~29.5 -C(CH₃)₃

Solvent: Information not readily available, likely

a deuterated organic solvent such as DMSO-d₆

or CDCl₃. The data is based on typical chemical

shifts for substituted hydroquinones.

Experimental Protocols
Sample Preparation: A sample of 2,5-Di-tert-butylhydroquinone is dissolved in a deuterated

solvent, commonly DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube to a final concentration

of approximately 5-25 mg/mL.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher

field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to
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achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often

requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C

isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

A general workflow for NMR analysis is depicted below.
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A general workflow for NMR spectroscopy.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: IR Spectroscopic Data for 2,5-Di-tert-butylhydroquinone

Wavenumber (cm⁻¹) Intensity Assignment

~3445 - 3279 Strong, Broad
O-H stretch (associated with

hydrogen bonding)

~2963 Strong C-H stretch (tert-butyl)

~1589, 1484, 1442 Medium-Strong Phenyl ring C=C stretching

~1367, 1310 Medium C-H bending (methyl)

~1211, 1185 Strong
C-O stretch (aromatic) and

gem-dimethyl group vibration

~808, 771, 692 Medium-Strong
C-H out-of-plane bending

(aromatic)

Data is based on the analysis of tert-butylhydroquinone (TBHQ), a structurally very similar

compound.[2]

Experimental Protocols
Sample Preparation: For solid samples like 2,5-Di-tert-butylhydroquinone, the most common

method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is

finely ground with dry KBr powder and then compressed into a thin, transparent disk using a

hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few

drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl

or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plates is
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recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400

cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

The logical flow of obtaining and interpreting an IR spectrum is outlined below.
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A logical workflow for IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.
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Data Presentation
Table 4: UV-Vis Spectroscopic Data for 2,5-Di-tert-butylhydroquinone

Solvent λmax (nm)

Ethanol ~292

This data is for tert-butylhydroquinone (TBHQ), which has the same chromophore as 2,5-Di-
tert-butylhydroquinone and is expected to have a very similar λmax.[3]

Experimental Protocols
Sample Preparation: A stock solution of 2,5-Di-tert-butylhydroquinone is prepared by

accurately weighing a small amount of the compound and dissolving it in a UV-transparent

solvent, such as ethanol or methanol, in a volumetric flask. A series of dilutions are then made

from the stock solution to prepare standards of known, lower concentrations.

Data Acquisition: A UV-Vis spectrophotometer is first calibrated using a cuvette containing only

the solvent (the "blank"). The absorbance of each standard solution is then measured at the

wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve of

absorbance versus concentration is plotted, which should be linear according to the Beer-

Lambert law. The absorbance of an unknown sample can then be measured, and its

concentration determined from the calibration curve.

The relationship between sample preparation, measurement, and analysis in UV-Vis

spectroscopy is shown below.
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Logical relationship in quantitative UV-Vis analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12687330#spectroscopic-data-of-2-5-di-tert-
butylhydroquinone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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